

Unveiling 6,8-Dioxononanoic Acid: A Look at its Early Synthesis

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Compound of Interest

Compound Name: 6,8-Dioxononanoic acid

Cat. No.: B15375930

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A foundational study in 1974 laid the groundwork for the synthesis of **6,8-dioxononanoic acid**, a dicarbonyl derivative of nonanoic acid. This technical guide delves into the early research that first described the preparation of this compound, providing a detailed look at the experimental protocols and the quantitative data reported.

The initial synthesis of **6,8-dioxononanoic acid** was reported by Joseph Wolinsky and Robert B. Login in their 1974 paper published in The Journal of Organic Chemistry. Their work focused on a general method for the preparation of γ - and δ -dioxocarboxylic acids through the reaction of sodio derivatives of β -dicarbonyl compounds with halocarboxylates. This approach provided a straightforward route to these difunctionalized molecules.

Experimental Protocol: Synthesis of 6,8-Dioxononanoic Acid

The synthesis of **6,8-dioxononanoic acid** was achieved through the reaction of the disodio derivative of acetylacetone with a 6-halohexanoic acid ester, followed by hydrolysis. The detailed methodology is outlined below.

Materials:

- Disodioacetylacetone
- 6-Bromohexanoic acid

- Sodium ethoxide
- Ethanol
- Diethyl ether
- Hydrochloric acid

Procedure:

- **Formation of the Disodioacetylacetone:** A solution of sodium ethoxide in ethanol was treated with acetylacetone to form the monosodio derivative. Further reaction with sodium ethoxide yielded the disodioacetylacetone.
- **Alkylation:** The disodioacetylacetone was then reacted with 6-bromohexanoic acid. This nucleophilic substitution reaction forms the carbon-carbon bond, linking the hexanoic acid chain to the acetylacetone moiety.
- **Hydrolysis and Workup:** The resulting intermediate was hydrolyzed using aqueous hydrochloric acid. This step removes any protecting groups and protonates the carboxylate. The aqueous solution was then extracted with diethyl ether.
- **Isolation and Purification:** The ether extracts were combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was then purified by recrystallization or distillation to yield **6,8-dioxononanoic acid**.

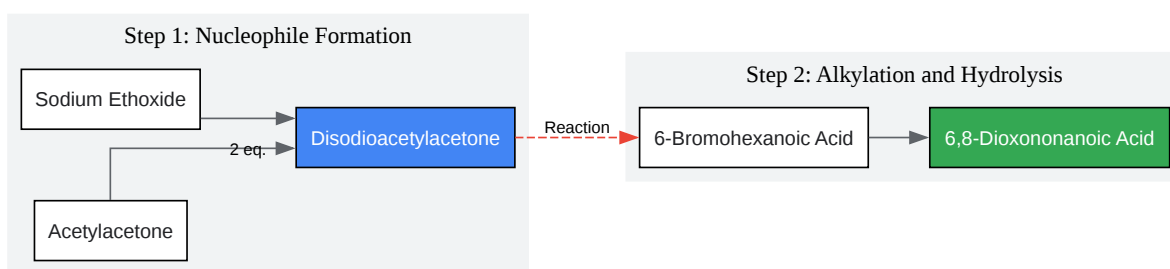
Quantitative Data

The 1974 study by Wolinsky and Login provides the following key quantitative data for the synthesis of **6,8-dioxononanoic acid**:

Parameter	Value	[1]
Starting Material	6-Bromohexanoic acid	[1]
Reagent	Disodioacetylacetone	[1]
Yield	41%	[1]
Melting Point	44-46 °C	[1]
CAS Registry Number	3991-20-6	[1][2]

Logical Relationship of the Synthesis

The synthesis of **6,8-dioxononanoic acid** can be visualized as a two-step logical process involving the formation of the nucleophile followed by the alkylation reaction.



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*Synthetic pathway of **6,8-Dioxononanoic acid**.*

Early Biological Context

While the initial research focused on the chemical synthesis of **6,8-dioxononanoic acid**, the broader class of keto acids has long been of interest in biochemistry. Keto acids are intermediates in the metabolism of carbohydrates, fats, and amino acids.[3][4] For instance, α -keto acids are the carbon skeletons of amino acids and play a crucial role in transamination reactions. The presence of two keto groups in **6,8-dioxononanoic acid** suggests its potential

as a substrate or inhibitor for various metabolic enzymes, though early research on its specific biological activity is not extensively documented. Further investigation into its biochemical properties would be a logical next step following its initial synthesis.

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